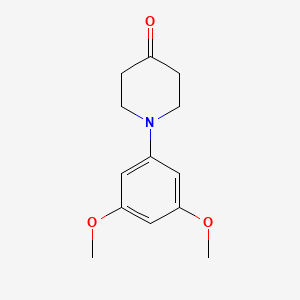

1-(3,5-Dimethoxyphenyl)piperidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,5-Dimethoxyphenyl)piperidin-4-one is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Research Applications

1-(3,5-Dimethoxyphenyl)piperidin-4-one serves as a building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or aldehydes | KMnO4, CrO3 |

| Reduction | Forms different piperidine derivatives | NaBH4, LiAlH4 |

| Substitution | Methoxy groups can undergo nucleophilic substitution | NaH, KOtBu |

Biological Applications

The compound is under investigation for various biological activities , including:

- Neuroprotective Effects : Studies indicate that it protects neuronal cells against oxidative stress. For instance, in SH-SY5Y cell models, it demonstrated a dose-dependent increase in cell viability under oxidative stress conditions .

- Anti-inflammatory Properties : Preliminary research shows that it can inhibit pro-inflammatory cytokine production. In LPS-stimulated macrophages, treatment with this compound led to reduced levels of TNF-alpha and IL-6 compared to controls .

- Antimicrobial Activity : Emerging evidence suggests that piperidine derivatives like this compound possess antimicrobial properties against various bacterial strains, though further research is needed to confirm these effects .

Medicinal Applications

This compound is being explored for its potential therapeutic effects:

- Neurological Disorders : Its interaction with serotonin receptors, particularly the 5-HT2A receptor, suggests potential applications in treating mood disorders and cognitive impairments .

- Cancer Research : The compound has shown promise as an anticancer agent. In vitro studies have indicated its ability to inhibit cancer cell proliferation significantly. For example, it has been evaluated against various cancer cell lines with encouraging results regarding cytotoxicity and apoptosis induction .

Case Study 1: Neuroprotection in SH-SY5Y Cells

In a controlled study examining neuroprotective effects on SH-SY5Y neuronal cells, varying concentrations of the compound were tested. Results indicated a significant increase in cell viability at concentrations ranging from 10 μM to 50 μM under oxidative stress conditions.

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory potential using LPS-stimulated macrophages. Treatment with the compound led to a marked reduction in TNF-alpha and IL-6 levels compared to untreated controls.

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable for creating novel compounds with specific functionalities.

Propriétés

Formule moléculaire |

C13H17NO3 |

|---|---|

Poids moléculaire |

235.28 g/mol |

Nom IUPAC |

1-(3,5-dimethoxyphenyl)piperidin-4-one |

InChI |

InChI=1S/C13H17NO3/c1-16-12-7-10(8-13(9-12)17-2)14-5-3-11(15)4-6-14/h7-9H,3-6H2,1-2H3 |

Clé InChI |

YKUGWERVBVTLIA-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)N2CCC(=O)CC2)OC |

SMILES canonique |

COC1=CC(=CC(=C1)N2CCC(=O)CC2)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.